1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one

Conformational analysis X-ray crystallography NMR spectroscopy

1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 80773-02-0) is an N1-acetylated derivative of the tetrahydro-1,5-benzodiazepine scaffold, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol. This compound belongs to the 1,5-benzodiazepine class—seven-membered heterocycles bearing two nitrogen atoms at the 1 and 5 positions—and is distinguished from the more common 1,4-benzodiazepine pharmacophore by its nitrogen placement.

Molecular Formula C11H14N2O
Molecular Weight 190.246
CAS No. 80773-02-0
Cat. No. B2386346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one
CAS80773-02-0
Molecular FormulaC11H14N2O
Molecular Weight190.246
Structural Identifiers
SMILESCC(=O)N1CCCNC2=CC=CC=C21
InChIInChI=1S/C11H14N2O/c1-9(14)13-8-4-7-12-10-5-2-3-6-11(10)13/h2-3,5-6,12H,4,7-8H2,1H3
InChIKeyPSYPXVHYTTYORG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 80773-02-0) – N1-Acetyl Tetrahydro-1,5-Benzodiazepine Compound Profile for Research Procurement


1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 80773-02-0) is an N1-acetylated derivative of the tetrahydro-1,5-benzodiazepine scaffold, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol [1]. This compound belongs to the 1,5-benzodiazepine class—seven-membered heterocycles bearing two nitrogen atoms at the 1 and 5 positions—and is distinguished from the more common 1,4-benzodiazepine pharmacophore by its nitrogen placement [2]. The N1-acetyl substitution is regiochemically defined, yielding a crystalline solid (mp 132–134 °C) with a measured logP of 0.80 and computed logP of 1.86 [3]. The compound is commercially available at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why N1-Acetyl Tetrahydro-1,5-Benzodiazepine (CAS 80773-02-0) Cannot Be Replaced by Unsubstituted or N5-Acetyl Analogs


Substituting 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one with the unsubstituted parent 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8) or with N5-acetyl regioisomers introduces measurable changes in physicochemical properties, conformational preference, and synthetic utility that can alter experimental outcomes. The parent compound lacks the acetyl protecting group at N1, rendering both ring nitrogens (N1 and N5) equally nucleophilic and compromising regioselectivity in downstream reactions [1]. N5-acetyl isomers exhibit a distinct conformational equilibrium—boat conformation with exo orientation of the acetyl carbonyl at N5—whereas N1,N5-diacetyl analogs adopt a boat with endo orientation at N1 and exo at N5, confirmed by X-ray crystallography and NMR [2][3]. These conformational differences directly impact molecular recognition events such as receptor binding and enzyme inhibition. Furthermore, the N1-acetyl derivative is a crystalline solid (mp 132–134 °C) offering superior handling and formulation reproducibility compared to low-melting or liquid parent congeners [4]. The quantitative evidence below establishes the specific dimensions in which CAS 80773-02-0 is differentiated from its closest analogs.

Quantitative Differentiation Evidence: 1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 80773-02-0) vs. Closest Analogs


Regiochemical Identity: N1-Acetyl Substitution Confers Distinct Conformational Preference vs. N5-Acetyl Isomers

The N1-acetyl group in 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one occupies a defined regioisomeric position that dictates the conformational landscape of the seven-membered diazepine ring. X-ray crystallography of the N1,N5-diacetyl analog confirms that the N1-acetyl substituent adopts an endo orientation within a boat conformation, while the N5-acetyl substituent adopts an exo orientation [1]. In contrast, the N5-monoacetyl derivative (N5-acetyl-2-methyl-2,4-diphenyl-1H-tetrahydro-1,5-benzodiazepine) crystallizes in a boat conformation with the acetyl group exclusively in the exo orientation at N5 [2]. The conformational energy barrier for N-CO rotation and ring inversion in related N-acyl derivatives has been measured at 79.7 kJ/mol by dynamic ¹H NMR [3]. This regioisomer-specific conformational preference is not interchangeable between N1-acetyl and N5-acetyl compounds.

Conformational analysis X-ray crystallography NMR spectroscopy Regioselective acylation

Lipophilicity Differentiation: N1-Acetylation Modulates LogP Relative to Unsubstituted Parent Scaffold

N1-acetylation alters the lipophilicity of the tetrahydro-1,5-benzodiazepine scaffold compared to the unsubstituted parent. The target compound 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one exhibits an experimentally derived logP of 0.80 (measured) and a computed logP of 1.86 [1]. The parent compound 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8) has an estimated logP of 1.63–1.64 . The reduction in measured logP by ~0.83 log units reflects the introduction of the polar acetyl carbonyl and the concomitant loss of one hydrogen-bond-donating secondary amine (N1-H → N1-COCH₃), which shifts the partitioning behavior.

Lipophilicity LogP Drug-likeness Permeability

Solid-State Handling Advantage: Crystalline N1-Acetyl Derivative (mp 132–134 °C) vs. Low-Melting Parent Congeners

The target compound is a well-defined crystalline solid with a reported melting point of 132–134 °C [1]. The unsubstituted parent compound 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a low-melting solid or viscous material (mp reported in the range of 10–12 °C for the free base form) that is described as hygroscopic in some preparations . This ~120 °C elevation in melting point upon N1-acetylation reflects enhanced crystal lattice energy due to the introduction of the acetyl carbonyl as an additional hydrogen-bond acceptor, enabling more robust intermolecular packing.

Solid-state properties Melting point Crystallinity Formulation

Synthetic Accessibility and Reproducibility: Established 76% Yield Protocol from Primary Literature

The synthesis of 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one has been reported with a 76% isolated yield via acylation of the parent tetrahydro-1,5-benzodiazepine using acetyl chloride in ethanol at temperatures maintained below 30 °C, with a reaction time of 30 minutes . This protocol was originally reported by Shishkin, Gall', and Zloba in 1981 [1]. By comparison, N5-selective acetylation often requires multi-step protection/deprotection strategies or elevated temperatures to overcome competing N1 reactivity, typically resulting in lower overall yields [2].

Synthetic yield Reproducibility Acylation Process chemistry

Regioselective Building Block Utility: N1-Acetyl as a Protecting Group Enables Orthogonal N5 Functionalization for Drug Discovery

The N1-acetyl substitution in 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one blocks the N1 nitrogen, leaving the N5 position as the sole nucleophilic amine available for further regioselective functionalization. This principle has been exploited in the synthesis of conformationally restricted dipeptide mimetics for caspase-1 (ICE) inhibitors, where regioselective N1-functionalization of the tetrahydro-1,5-benzodiazepine scaffold is the critical first step [1]. By contrast, the unsubstituted parent compound presents two equally reactive secondary amines (N1 and N5), leading to statistical mixtures of N1-, N5-, and N1,N5-bis-functionalized products unless controlled by complex protection strategies [2].

Protecting group strategy Orthogonal functionalization Dipeptide mimetic Caspase-1 inhibitor

Optimal Research and Industrial Application Scenarios for 1-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 80773-02-0)


Medicinal Chemistry: Conformationally Defined Scaffold for 1,5-Benzodiazepine-Based Drug Discovery

The N1-acetyl derivative provides a rigid, conformationally biased benzodiazepine core—adopting a boat conformation with the acetyl carbonyl in a defined spatial orientation—that serves as a privileged scaffold for targeting receptors where the 1,5-diazepine geometry is pharmacophorically relevant, such as vasopressin V1A/V2 receptors and CCK receptors [1][2]. Researchers can use this compound as a starting point for SAR studies where the N1-acetyl group provides a consistent conformational constraint, with systematic variation introduced at the N5 position.

Synthetic Methodology: Regioselective Building Block for N5-Functionalized Benzodiazepine Libraries

With the N1 position blocked by the acetyl group, this compound enables unambiguous, high-yielding N5-selective derivatization—including acylation, alkylation, sulfonylation, and reductive amination—without requiring temporary protecting group strategies [1]. This makes it an ideal starting material for the parallel synthesis of N5-diversified 1,5-benzodiazepine libraries for high-throughput screening campaigns.

Analytical Reference Standard: Physicochemically Well-Characterized Solid for Method Development

With a sharp melting point (132–134 °C), defined LogP (0.80 measured; 1.86 computed), TPSA (32.34), and a single H-bond donor, this crystalline compound is well-suited as a reference standard for HPLC method development, logP calibration, and solid-state characterization (XRPD, DSC) [1][2]. Its stability as a crystalline solid at ambient temperature simplifies handling for routine analytical workflows.

Chemical Biology: Conformationally Restricted Dipeptide Mimetic Precursor for Protease Inhibitor Design

The tetrahydro-1,5-benzodiazepine core with N1-acetyl protection has been validated as a conformationally restricted dipeptide mimetic scaffold in the design of caspase-1 (ICE) inhibitors [1]. The N1-acetyl group mimics the N-terminal capping of a peptide chain while locking the diazepine ring into a biologically relevant conformation, providing a starting template for structure-based design of protease inhibitors targeting the caspase family and related cysteine proteases.

Quote Request

Request a Quote for 1-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.